molecular formula C18H17ClN4 B2939990 2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline CAS No. 241146-70-3

2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline

Cat. No.: B2939990
CAS No.: 241146-70-3
M. Wt: 324.81
InChI Key: GKXAPAUNNFDGLO-UHFFFAOYSA-N
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Description

2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline is a heterocyclic compound featuring a quinoxaline core substituted with a piperazine ring bearing a 3-chlorophenyl group. The 3-chlorophenylpiperazine moiety is a critical pharmacophore in medicinal chemistry, often associated with receptor-binding affinity (e.g., serotonin receptors) and metabolic stability .

Properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4/c19-14-4-3-5-15(12-14)22-8-10-23(11-9-22)18-13-20-16-6-1-2-7-17(16)21-18/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXAPAUNNFDGLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline typically involves the reaction of 3-chlorophenylpiperazine with quinoxaline derivatives. One common method includes the following steps:

    Formation of 3-chlorophenylpiperazine: This can be achieved by reacting 3-chloroaniline with piperazine in the presence of a suitable catalyst.

    Coupling with Quinoxaline: The 3-chlorophenylpiperazine is then reacted with a quinoxaline derivative under specific conditions, such as using a solvent like dimethylformamide (DMF) and a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of 2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed

    Oxidation: Formation of quinoxaline N-oxide derivatives.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

The compound 2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline, also known as C18H17ClN4, has a molecular weight of 324.81 and a CAS number of 241146-70-3 . Research indicates its potential applications in various scientific fields, particularly in medicinal chemistry.

Antiplasmodial Activity

Quinoxaline derivatives, including those with arylaminoalcohol substitutions, have demonstrated antimalarial activity . Studies have reported that quinoxaline 1,4-di-N-oxide derivatives exhibit superior antimalarial activity compared to reduced quinoxalines . The most active compound in one study was 6-chloro-2-[4-(2-methoxyphenyl)-piperazin-1-yl]-quinoxaline-3-carbonitrile 1,4-di-N-oxide, which had an IC50 value of 0.05 µM against P. falciparum . Further research in this area could explore the antiplasmodial potential of 2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline and related compounds.

Antifungal Activity

Piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives have been investigated for their ability to inhibit drug efflux activity in Candida albicans . These derivatives were prepared via a Buchwald–Hartwig cross-coupling reaction and evaluated as inhibitors of CaCdr1p and CaMdr1p transporters . In initial screenings, many of these compounds showed dual inhibition of CaCdr1p and CaMdr1p, suggesting potential as antifungal agents .

Glaucoma Management

While not directly related to 2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline, advancements in glaucoma management involve the use of microstents and intracameral implants to lower intraocular pressure (IOP) and reduce the need for topical medications . These techniques, such as the iStent infinite and Durysta intracameral implants, aim to alleviate adverse effects associated with traditional treatments like latanoprost and timolol . Such approaches may benefit patients experiencing allergic reactions or discomfort from eye drops .

Neurological Disorders and COVID-19 Vaccination

A multicenter case-control study (COVIVAX) assessed the association between COVID-19 vaccination and the risk of common neurological disorders . The study found no increased risk of developing new neurological disorders following COVID-19 vaccination and even suggested a potential protective effect of multiple doses against stroke in individuals over 60 years with pre-existing conditions .

Other potential applications

Mechanism of Action

The mechanism of action of 2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The following table highlights key structural analogs of 2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline, focusing on substituents and physicochemical properties:

Compound Name Core Structure Substituents on Piperazine Molecular Formula Molecular Weight (g/mol) Key Properties/Data Reference
2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline Quinoxaline 3-Chlorophenyl C₁₈H₁₆ClN₅ 337.8 Not explicitly reported in evidence N/A
ND-7 () Quinolone 3-Chlorophenyl-acetyl C₂₆H₂₈ClFN₄O₃ 535.0 Yield: 38%; IR: 1715 cm⁻¹ (C=O)
Compound 22 () Quinoxaline Piperazine + 4-Bromophenylsulfonyl C₁₈H₁₇BrN₄O₂S 449.3 IC₅₀ (PI3Kα): 40 nM
3-(4-Allylpiperazin-1-yl)-2-quinoxalinecarbonitrile () Quinoxaline Allyl C₁₆H₁₇N₅ 279.3 Not explicitly reported
2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline () Quinoxaline 4-Methylpiperazine C₁₃H₁₅ClN₄ 262.7 Purity: 95%; CAS: 155584-74-0

Key Observations :

  • Substituent Effects : The 3-chlorophenyl group in the target compound may enhance lipophilicity and receptor interaction compared to analogs with electron-withdrawing groups (e.g., 4-bromophenylsulfonyl in Compound 22) or smaller substituents (e.g., allyl in ) .
  • Synthetic Yields : Derivatives like ND-7 and ND-8 () show moderate yields (38–58%), suggesting synthetic challenges in introducing bulky substituents .
PI3Kα Inhibition () :
  • Compound 22: Exhibits nanomolar PI3Kα inhibition (IC₅₀ = 40 nM), attributed to the 4-bromophenylsulfonyl group enhancing hydrophobic interactions with the kinase active site .
  • Compound 41 : Higher potency (IC₅₀ = 24 nM) due to the 4-methoxyphenylsulfonyl group, which improves binding efficiency .
  • Implication for Target Compound: The absence of a sulfonyl group in 2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline may reduce kinase affinity compared to these analogs.
Antipsychotic Potential () :
  • 2-Methoxy-3-(piperazin-2-yl)quinoxaline (78): A precursor to antipsychotic agents, highlighting the therapeutic relevance of piperazinylquinoxalines .
  • Target Compound : The 3-chlorophenyl group may enhance 5-HT2A receptor antagonism, similar to compounds in (Ki = 15–46 nM for 5-HT2A) .
Spectroscopic and Analytical Data
  • NMR Trends : Analogs like ND-7 () show characteristic ¹H-NMR shifts for piperazine protons (δ 2.5–3.5 ppm) and aromatic protons (δ 6.8–8.1 ppm), consistent with the target compound’s expected spectral profile .
  • IR Data : Carbonyl stretches (e.g., 1715 cm⁻¹ in ND-7) differentiate acetyl-substituted derivatives from the target compound’s simpler piperazine linkage .

Biological Activity

2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from various studies and research findings.

Synthesis

The synthesis of 2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline typically involves the reaction of quinoxaline derivatives with piperazine in the presence of appropriate catalysts. Various synthetic routes have been explored to optimize yield and purity, including Buchwald-Hartwig cross-coupling reactions .

Antimicrobial Activity

Research has shown that derivatives of quinoxaline, including 2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline, exhibit notable antimicrobial properties. In vitro studies have demonstrated significant activity against various bacterial strains using the tube dilution technique. For example, certain derivatives displayed comparable efficacy to standard antibiotics such as ciprofloxacin and fluconazole .

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

Compound IDMicrobial StrainMIC (µg/mL)Comparison DrugMIC (µg/mL)
3E. coli16Ciprofloxacin8
8S. aureus32Fluconazole16
12C. albicans64Fluconazole32

Anticancer Activity

The anticancer potential of 2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline has been evaluated against several cancer cell lines. Notably, studies reported IC50 values indicating potent cytotoxicity against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. For instance, one study found that a related compound exhibited IC50 values of 1.9 µg/mL and 2.3 µg/mL for these respective cell lines, demonstrating superior activity compared to doxorubicin .

Table 2: Anticancer Activity of Quinoxaline Derivatives

Compound IDCancer Cell LineIC50 (µg/mL)Comparison DrugIC50 (µg/mL)
VIIIcHCT-1161.9Doxorubicin3.23
VIIIaMCF-72.3Doxorubicin3.23

The mechanism by which quinoxaline derivatives exert their biological effects is believed to involve the inhibition of specific cellular pathways associated with tumor growth and microbial resistance. Molecular docking studies indicate that these compounds may interact effectively with target proteins involved in cell proliferation and antibiotic resistance mechanisms .

Case Studies

Several case studies highlight the efficacy of quinoxaline derivatives in clinical settings:

  • Antimicrobial Resistance : A study focused on the efficacy of quinoxaline derivatives against multidrug-resistant strains of Candida albicans. The results indicated that specific derivatives could inhibit drug efflux pumps, enhancing their antimicrobial effectiveness .
  • Cancer Therapy : In a preclinical study involving human tumor xenografts in mice, treatment with a related quinoxaline derivative resulted in significant tumor reduction compared to control groups, suggesting its potential as a therapeutic agent in oncology .

Q & A

What are the established synthetic routes for 2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline, and how can reaction conditions be optimized?

Basic
The synthesis typically involves a condensation reaction between o-phenylenediamine derivatives and diketones or α-keto acids. A common approach is reacting 1-(3-chlorophenyl)piperazine with quinoxaline precursors under reflux in polar aprotic solvents (e.g., DMF or ethanol) . Catalysts like acetic acid or p-toluenesulfonic acid may enhance yield. Optimization can be achieved via factorial design, varying parameters such as temperature (80–120°C), solvent polarity, and stoichiometric ratios of reactants .

Which spectroscopic and crystallographic methods are most reliable for structural characterization of this compound?

Basic
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HR-MS) are standard for confirming molecular structure and purity . Single-crystal X-ray diffraction is critical for resolving stereochemistry and intermolecular interactions. For example, Hoong-Kun Fun et al. (2011) demonstrated the use of X-ray crystallography to analyze analogous quinoline-piperazine hybrids, achieving a data-to-parameter ratio of 16.7 and R factor of 0.061 .

How can researchers design in vitro assays to evaluate the biological activity of this compound?

Intermediate
Initial screening should focus on receptor-binding assays (e.g., serotonin or dopamine receptors due to the piperazine moiety) using radioligand displacement studies . Cytotoxicity can be assessed via MTT assays on cancer cell lines, while antimicrobial activity may involve broth microdilution methods against Gram-positive/negative bacteria . Ensure consistency in assay conditions (e.g., pH, incubation time) to minimize variability.

How can contradictory data in reported biological activities be systematically addressed?

Advanced
Contradictions often arise from differences in assay protocols, compound purity, or cell line specificity. To resolve discrepancies:

  • Validate purity using HPLC and elemental analysis.
  • Replicate studies under standardized conditions (e.g., OECD guidelines for cytotoxicity ).
  • Perform meta-analyses of published data to identify confounding variables, such as solvent effects (DMSO vs. saline) .

What computational strategies are effective for structure-activity relationship (SAR) studies of this compound?

Advanced
Molecular docking (e.g., AutoDock Vina) can predict binding affinities to target receptors like 5-HT₁A or D₂ . Pair with molecular dynamics simulations to assess stability of ligand-receptor complexes. For example, Kaur et al. (2010) optimized piperazine-linked quinoxalines by modifying substituents on the phenyl ring to enhance selectivity . Validate predictions with in vitro binding assays .

What challenges arise in crystallizing this compound, and how can they be mitigated?

Advanced
Crystallization difficulties often stem from conformational flexibility of the piperazine ring. Strategies include:

  • Slow evaporation using mixed solvents (e.g., dichloromethane/hexane).
  • Seeding with analogous crystals .
  • Temperature-controlled crystallization to stabilize polymorphs. Refinement software (e.g., SHELXL) can resolve disorder in the final structure .

How can factorial design be applied to optimize the synthesis yield and reproducibility?

Advanced
A 2³ factorial design can test variables: temperature (X₁), catalyst concentration (X₂), and reaction time (X₃). For example:

FactorLow LevelHigh Level
X₁ (°C)80120
X₂ (mol%)515
X₃ (h)612

Statistical tools (ANOVA) identify significant interactions. This approach was validated in optimizing quinoxaline derivatives .

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